molecular formula C15H13F3N2O4 B5983830 4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE

4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE

Cat. No.: B5983830
M. Wt: 342.27 g/mol
InChI Key: OXNOJYHXMJEJBO-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and introduction of the trifluoromethyl group through a suitable reagent .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the ethenyl group can be reduced to a single bond.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a corresponding ketone, while reduction of the double bond may result in a saturated derivative.

Scientific Research Applications

4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pterostilbene: 3,5-Dimethoxy-4’-hydroxystilbene, known for its antioxidant properties.

    Acetosyringone: 4-Hydroxy-3,5-dimethoxyacetophenone, used in plant biology research.

Uniqueness

4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

4-[(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4/c1-23-10-5-8(6-11(24-2)13(10)21)3-4-9-7-12(15(16,17)18)20-14(22)19-9/h3-7,21H,1-2H3,(H,19,20,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNOJYHXMJEJBO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.